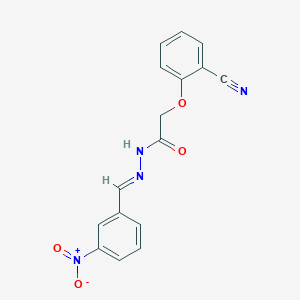![molecular formula C17H14FN3O2S B5509118 2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)
2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiadiazole compounds involves multi-step reactions, starting from basic precursors to the final complex molecules. For example, the synthesis of related compounds often utilizes the reaction of thioureas with bromoacetyl salicylamide in ethanol, followed by cyclization and alkylation processes to introduce specific substituents and functional groups (Narayana et al., 2004). This method demonstrates the versatility and complexity of synthesizing thiadiazole derivatives, likely applicable to 2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide.
Molecular Structure Analysis
Structural analysis through X-ray crystallography and NMR spectroscopy is crucial in determining the precise arrangement of atoms within thiadiazole compounds. For instance, studies have highlighted the planarity of the imidazo-thiadiazole entity and detailed intermolecular interactions such as hydrogen bonding and π-π stacking, which are essential for understanding the molecular conformation and potential interaction sites of these molecules (Banu et al., 2014).
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- A study on zinc phthalocyanine derivatives, including compounds with thiadiazole structures, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited significant properties such as high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugates were developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds demonstrated large Stokes shifts and good sensitivity, indicating their utility in detecting metal ions through fluorescence (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Imaging Applications
- Fluorine-18 labeled benzamide analogues were synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These studies are crucial for the diagnosis and monitoring of cancer progression, showcasing the importance of fluorinated compounds in medical imaging (Tu et al., 2007).
Antimicrobial and Antifungal Agents
- Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
- Isoxazole derivatives of benzothiazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound, in particular, induced G2/M cell cycle arrest and apoptosis in colon cancer cells, suggesting its potential as a small-molecule activator of p53, a key regulator of cell proliferation and apoptosis (Kumbhare et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-12-8-6-11(7-9-12)10-15-20-21-17(24-15)19-16(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGLYJISEPOOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)
![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)
![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)
![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)